molecular formula C8H7N3O4 B5032656 3-nitro-N-[(E)-2-nitroethenyl]aniline

3-nitro-N-[(E)-2-nitroethenyl]aniline

Cat. No.: B5032656
M. Wt: 209.16 g/mol
InChI Key: CEIVHMJMYJNXJZ-SNAWJCMRSA-N
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Description

3-nitro-N-[(E)-2-nitroethenyl]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the aniline ring and another nitro group attached to an ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(E)-2-nitroethenyl]aniline typically involves the nitration of aniline derivativesThe reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction is carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(E)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[(E)-2-nitroethenyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[(E)-2-nitroethenyl]aniline involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitroaniline
  • 4-nitroaniline
  • 3-nitrobenzaldehyde

Comparison

3-nitro-N-[(E)-2-nitroethenyl]aniline is unique due to the presence of both nitro and ethenyl groups, which confer distinct chemical reactivity and biological activity. Compared to 2-nitroaniline and 4-nitroaniline, this compound exhibits different substitution patterns on the aromatic ring, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-nitro-N-[(E)-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c12-10(13)5-4-9-7-2-1-3-8(6-7)11(14)15/h1-6,9H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVHMJMYJNXJZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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